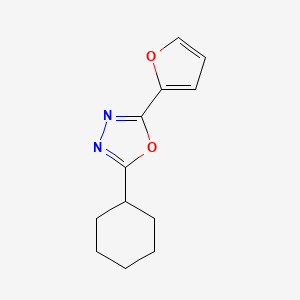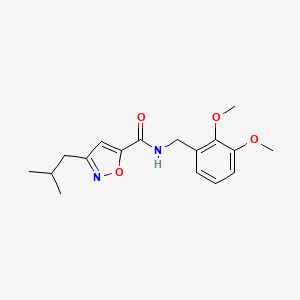
2-cyclohexyl-5-(2-furyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-cyclohexyl-5-(2-furyl)-1,3,4-oxadiazole derivatives typically involves cyclization reactions under specific conditions. A common method includes the cyclization of furancarboxylic acid and aroyl hydrazines in the presence of phosphorus oxychloride, utilizing microwave irradiation to enhance the reaction rate and yield. This method presents advantages such as high yield and simplicity in the work-up procedure (Li Zheng, 2004). Another approach involves the synthesis of 5-substituted 2-[2-(2-furyl)ethenyl]-1,3,4-oxadiazoles through cyclocondensation, showcasing the versatility in constructing the 1,3,4-oxadiazole core (A. Kudelko & Karolina Jasiak, 2013).
Molecular Structure Analysis
The molecular structure of 2-cyclohexyl-5-(2-furyl)-1,3,4-oxadiazoles is characterized by the presence of the oxadiazole ring, a heterocyclic compound containing oxygen and nitrogen within the ring. This structure is crucial for the compound's properties and reactivity. Structural studies often involve spectroanalytical techniques such as UV-Vis, FT-IR, NMR, and X-ray diffraction analysis, providing insights into the electronic and geometric configuration of these molecules (M. N. Ahmed et al., 2017).
Chemical Reactions and Properties
1,3,4-Oxadiazoles, including 2-cyclohexyl-5-(2-furyl) derivatives, are known for their reactivity towards various chemical reactions, enabling the synthesis of a wide range of biologically active compounds. These reactions include nucleophilic substitution, cycloaddition, and electrophilic substitution, depending on the functional groups present on the oxadiazole ring and the reaction conditions. The presence of the furyl group often introduces additional reactivity due to its electron-rich nature, facilitating interactions with electrophiles (Yongxing Tang et al., 2018).
Physical Properties Analysis
The physical properties of 2-cyclohexyl-5-(2-furyl)-1,3,4-oxadiazoles, such as melting points, boiling points, solubility, and crystal structure, are influenced by the molecular structure and substituents. These properties are critical for determining the compound's suitability for various applications, including its solubility in solvents, stability under different conditions, and crystallinity, which can affect its bioavailability and material characteristics (E. Usova et al., 1997).
Chemical Properties Analysis
The chemical properties of 2-cyclohexyl-5-(2-furyl)-1,3,4-oxadiazoles are marked by their stability, reactivity, and potential biological activity. The oxadiazole core is recognized for its ability to engage in hydrogen bonding and dipole-dipole interactions, contributing to its biological activity. The modification of the oxadiazole ring with different substituents, such as the cyclohexyl and furyl groups, allows for the fine-tuning of these properties for specific applications (A. Kudelko & Monika Wróblowska, 2014).
Propriétés
IUPAC Name |
2-cyclohexyl-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-5-9(6-3-1)11-13-14-12(16-11)10-7-4-8-15-10/h4,7-9H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAOMKAIGZLRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-5-(furan-2-yl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5589570.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5589576.png)
![N-[2-(4-methoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5589583.png)
![2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5589594.png)
![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5589624.png)

![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)
![N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589641.png)
![4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)

![5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)